![molecular formula C7H3BrN2O3 B597851 2-Bromo-5-nitrobenzo[d]oxazole CAS No. 1246472-00-3](/img/structure/B597851.png)

2-Bromo-5-nitrobenzo[d]oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

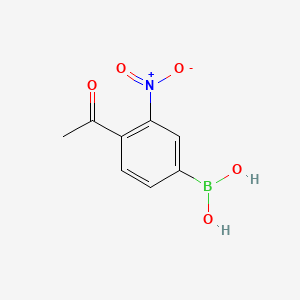

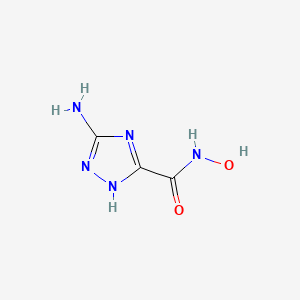

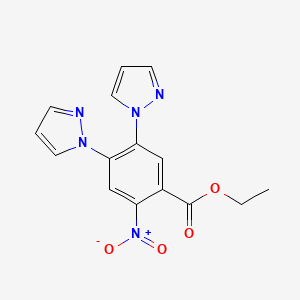

2-Bromo-5-nitrobenzo[d]oxazole is a chemical compound with the molecular formula C7H3BrN2O3 . It contains a total of 16 atoms, including 3 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 3 Oxygen atoms, and 1 Bromine atom . It also contains a total of 17 bonds, including 14 non-Hydrogen bonds, 12 multiple bonds, 2 double bonds, and 10 aromatic bonds .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-nitrobenzo[d]oxazole includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 nitro group (aromatic) . The molecule is nearly planar .Relevant Papers Several relevant papers have been found that discuss the properties and applications of oxazole derivatives . These papers provide valuable insights into the synthesis, reactions, and biological activities of these compounds. Further analysis of these papers could provide more detailed information on 2-Bromo-5-nitrobenzo[d]oxazole.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Oxazole compounds, including “2-Bromo-5-nitrobenzo[d]oxazole”, are present in various biological activities . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This makes them significant heterocyclic nucleus in medicinal chemistry .

Drug Discovery

Oxazole-based molecules are becoming a kind of significant heterocyclic nucleus, which have received attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These derivatives are valuable information for drug discovery and synthesis .

Antibacterial Activity

Oxazole derivatives have been shown to exhibit antibacterial activities . The presence of an oxazole ring in these drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects .

Antifungal Activity

Oxazole derivatives, including “2-Bromo-5-nitrobenzo[d]oxazole”, have been shown to exhibit antifungal activities . They are widely used in pharmaceutical chemistry due to their diverse biological activities .

Anticancer Activity

Oxazole derivatives have been shown to exhibit anticancer activities . For example, sunitinib, an anticancer drug, contains an oxazole ring .

Anti-inflammatory Activity

Oxazole derivatives have been shown to exhibit anti-inflammatory activities . For example, oxaprozin, an anti-inflammatory drug, contains an oxazole ring .

Synthesis of Oxazole Derivatives

The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . This method has been used to synthesize diverse oxazole derivatives .

Use of Magnetically Recoverable Catalysts

Magnetically recoverable catalysts have been used in the synthesis of oxazole derivatives . This method provides an efficient and ecofriendly way to prepare these derivatives .

Mecanismo De Acción

Target of Action

Benzoxazole derivatives, which include “2-Bromo-5-nitrobenzo[d]oxazole”, have been studied for their wide spectrum of pharmacological activities . They have been found to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

Benzoxazole derivatives are known to interact with their targets through various mechanisms, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Benzoxazole derivatives have been found to have a wide range of biological actions, as mentioned above .

Propiedades

IUPAC Name |

2-bromo-5-nitro-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O3/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIUPKKUFSXWEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737926 |

Source

|

| Record name | 2-Bromo-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-nitrobenzo[d]oxazole | |

CAS RN |

1246472-00-3 |

Source

|

| Record name | 2-Bromo-5-nitro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid](/img/structure/B597768.png)

![2-((Benzyloxy)carbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B597784.png)